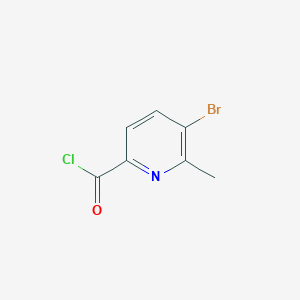

3-Bromo-2-methylpyridine-6-carbonyl chloride

Description

Properties

IUPAC Name |

5-bromo-6-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJCGQNNKQPWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246231 | |

| Record name | 2-Pyridinecarbonyl chloride, 5-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310416-51-3 | |

| Record name | 2-Pyridinecarbonyl chloride, 5-bromo-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonyl chloride, 5-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 3-Bromo-2-methylpyridine-6-carbonyl chloride may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylpyr

Biological Activity

3-Bromo-2-methylpyridine-6-carbonyl chloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7BrClN

- Molecular Weight : 215.5 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 179.6 °C

- Flash Point : 62.4 °C

The biological activity of 3-Bromo-2-methylpyridine-6-carbonyl chloride primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The bromine atom in the compound can participate in electrophilic substitution reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor functions .

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-2-methylpyridine-6-carbonyl chloride exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit bacterial growth by targeting specific metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that a related compound inhibited the activity of specific proteases involved in cancer progression. The IC50 values indicated that these compounds could effectively reduce enzymatic activity at low concentrations, suggesting a potential therapeutic application .

- Pharmacokinetic Studies : Research on the pharmacokinetics of similar compounds has shown favorable absorption and distribution characteristics, which are critical for their effectiveness as therapeutic agents. For example, compounds with similar structures have exhibited good oral bioavailability and rapid clearance rates in animal models .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Key Functional Group | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3-Bromo-2-methylpyridine-6-carbonyl chloride | Not provided | C₇H₅BrClNO | -COCl | N/A | N/A |

| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | None | N/A | N/A |

| 3-Bromo-2-chloro-6-methylpyridine | 185017-72-5 | C₆H₅BrClN | -Cl | 30–35 | 38 |

| 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 | C₆H₃BrClNO₂ | -COOH | N/A | N/A |

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-2-methylpyridine-6-carbonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves converting a carboxylic acid precursor (e.g., 3-bromo-2-methylpyridine-6-carboxylic acid) to the acyl chloride using thionyl chloride (SOCl₂) under reflux. Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of acid to SOCl₂), anhydrous conditions, and controlled temperature (70–80°C) to minimize side reactions like hydrolysis . Purity of the starting material (>95%) is critical, as impurities can lead to competing reactions or reduced yields .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, methyl at C2, and carbonyl chloride at C6) .

- HPLC : Validates purity (>97%) by detecting trace impurities from incomplete reactions or degradation .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 232.93) and fragmentation patterns .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C often yields single crystals. The WinGX software suite is recommended for data processing and structure refinement, particularly for resolving steric effects from the methyl and bromine substituents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions?

The electron-withdrawing bromine and methyl groups at C3 and C2 polarize the carbonyl group, enhancing electrophilicity. In reactions with amines, the carbonyl chloride undergoes nucleophilic attack, forming amides with high regioselectivity. Kinetic studies suggest a two-step mechanism: initial adduct formation followed by chloride displacement .

Q. How do steric and electronic effects from substituents influence coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at C3 serves as a leaving group in cross-coupling reactions. However, steric hindrance from the C2 methyl group can reduce catalytic efficiency. Using Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) improves coupling yields with aryl boronic acids by mitigating steric clashes . Computational studies (DFT) further predict activation barriers for competing reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR chemical shifts (e.g., δ 8.2–8.5 ppm for C6 carbonyl chloride) may arise from solvent polarity or trace moisture. Standardizing solvent systems (e.g., CDCl₃ with 0.03% TMS) and rigorous drying protocols minimize variability. Conflicting HPLC retention times can indicate isomerization; LC-MS/MS helps identify byproducts like hydrolyzed carboxylic acids .

Q. How does this compound interact with biological targets, and what structural modifications enhance binding affinity?

The bromine atom increases lipophilicity, improving membrane permeability, while the carbonyl chloride acts as a reactive handle for covalent binding to cysteine residues in enzymes. Structure-activity relationship (SAR) studies show that replacing the methyl group with bulkier substituents (e.g., isopropyl) enhances target selectivity but reduces solubility .

Methodological Considerations

- Synthetic Optimization : Use Schlenk-line techniques to exclude moisture during acyl chloride formation. Monitor reactions via TLC (hexane:EtOAc, 4:1) .

- Crystallography : For challenging crystals, consider synchrotron radiation to resolve weak diffraction patterns caused by heavy bromine atoms .

- Data Validation : Cross-reference NMR assignments with computational simulations (e.g., Gaussian09) to confirm peak assignments in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.